molecular formula C23H23FN2O5S2 B2639020 Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-19-2

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2639020
CAS No.: 941962-19-2
M. Wt: 490.56
InChI Key: VMFSWTBLAMMYAA-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate is a structurally complex thiophene derivative featuring a sulfamoyl bridge, a 3,4-dimethylphenyl group, and a 4-fluorobenzyl-substituted glycinamide moiety. Thiophene-based compounds are renowned for their diverse biological and material applications, including antimicrobial, antitumor, and optoelectronic properties .

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-15-4-9-19(12-16(15)2)26(14-21(27)25-13-17-5-7-18(24)8-6-17)33(29,30)20-10-11-32-22(20)23(28)31-3/h4-12H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSWTBLAMMYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a suitable sulfonyl chloride reacts with an amine.

    Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the fluorobenzyl moiety enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized thiophene derivatives reported in the literature. Key analogues include:

Compound Key Structural Features Biological Activity Reference
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene core, 4-hydroxyphenyl group, ethoxy-oxoethyl side chain Not explicitly reported, but similar frameworks are associated with antitumor activity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Fluorinated chromene-pyrazolopyrimidine-thiophene hybrid Anticancer (reported mass: 560.2 [M+1])
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives Tetrahydro ring, amino substituent Antitumor (tested against leukemia and breast cancer cell lines)

Key Structural Differences :

  • The target compound features a sulfamoyl linker (absent in ), which may enhance binding to biological targets like enzymes or receptors.
Pharmacokinetic and Toxicity Considerations
  • Sulfonamide groups are associated with renal toxicity in some drugs, but the 3,4-dimethylphenyl substitution could mitigate this by altering metabolic pathways .

Biological Activity

Chemical Structure and Properties

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate features a thiophene ring, which is known for its diverse biological properties. The presence of sulfamoyl and carboxylate functional groups enhances its potential reactivity and interaction with biological targets.

Molecular Formula

  • C : 20
  • H : 22
  • N : 2
  • O : 4
  • S : 1

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to the core structure of Methyl 3-sulfamoylthiophene derivatives. The results indicated significant antibacterial and antifungal activities against a range of pathogens.

Table 1: Antibacterial Activity of Related Compounds

Compound IDMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0110.020Escherichia coli

The most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.004mg mL0.004\,\text{mg mL}, indicating potent antibacterial activity, particularly against Enterobacter cloacae and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity.

Table 2: Antifungal Activity of Related Compounds

Compound IDMIC (mg/mL)Target Fungi
Compound D0.004Trichoderma viride
Compound E0.060Aspergillus fumigatus

The compounds exhibited MIC values as low as 0.004mg mL0.004\,\text{mg mL} against Trichoderma viride, indicating strong antifungal potential .

While specific mechanisms for this compound are still under investigation, related studies suggest that the presence of the sulfamoyl group may play a crucial role in inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes.

Case Studies

  • Case Study on Antibacterial Efficacy
    • A series of experiments conducted on various bacterial strains revealed that derivatives of the compound had superior efficacy compared to traditional antibiotics like ampicillin and streptomycin.
    • The study highlighted that certain derivatives achieved MIC values significantly lower than these conventional drugs, suggesting a potential for development into new antibiotic therapies.
  • Case Study on Antifungal Properties
    • Research focused on the antifungal properties demonstrated that specific modifications to the compound's structure could enhance its efficacy against resistant fungal strains.
    • The findings indicated a promising avenue for treating fungal infections that are difficult to manage with existing antifungal agents.

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